molecular formula C11H8BrNO2 B15307501 2-(Bromomethyl)-1-nitronaphthalene

2-(Bromomethyl)-1-nitronaphthalene

Cat. No.: B15307501
M. Wt: 266.09 g/mol
InChI Key: OGNHBZHFEWBUQV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, where a bromomethyl group and a nitro group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. One common method is to react 1-nitronaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-nitronaphthalene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a metal catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like azides, thiols, or ethers.

    Reduction: The major product is 2-(aminomethyl)-1-naphthylamine.

    Oxidation: Potential products include naphthoquinones or other oxidized derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-nitronaphthalene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-nitronaphthalene is unique due to the presence of both a bromomethyl and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(bromomethyl)-1-nitronaphthalene

InChI

InChI=1S/C11H8BrNO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7H2

InChI Key

OGNHBZHFEWBUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CBr

Origin of Product

United States

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